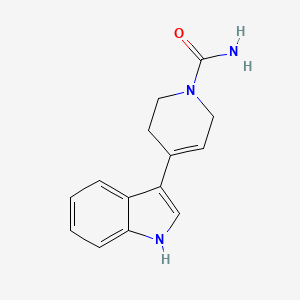

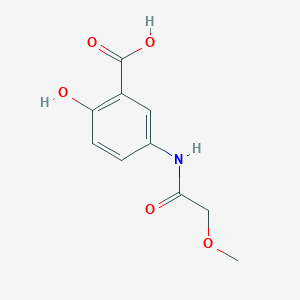

4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxamide

Descripción general

Descripción

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . They are used as biologically active compounds for treating cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

Indole derivatives can be synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques like FT-IR, NMR, and mass spectra . These techniques provide detailed information about the molecular structure and the functional groups present in the compound .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs) which offer access to complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using various techniques. For instance, their fluorescence properties can be studied using UV spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Enaminones derived from dihydropyridines are versatile chemical scaffolds used in the synthesis of indolizidine and quinolizidine alkaloids, as well as other bioactive compounds. These compounds serve as valuable intermediates in natural product synthesis, with various methods developed for their synthesis and derivatization, exploring applications in alkaloid synthesis (Seki & Georg, 2014).

- Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes offer a rapid access to tricyclic and tetracyclic N-heterocycles, showing the synthetic utility of these compounds in forming novel scaffolds with a broad range of functional group tolerance (Nunewar et al., 2021).

Applications in Medicinal Chemistry

- A domino approach utilizing vinyl selenones with 1H-indole-2-carboxamides has been developed to synthesize biologically relevant pyrazinoindoles and pyrroles, showcasing the flexibility and efficiency of these compounds in chemoselective processes (Palomba et al., 2018).

- A convergent construction of the 1,4-dihydropyridine scaffold containing the indole fragment has been reported, demonstrating the efficiency of three-component reactions in synthesizing indol-3-yl-5-oxo-1,4,5,6,7,8-hexahydroquinoline and indol-3-yl-1,4-dihydropyridine derivatives. This methodology provides a promising synthetic strategy for the construction of diversely functionalized products (Chen et al., 2011).

Antioxidant and Antibacterial Activities

- New derivatives of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide have been synthesized, displaying good antioxidant activity and antibacterial effects against various strains, indicating the potential therapeutic applications of these compounds (Subbareddy & Sumathi, 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been reported to interact with various targets, including enzymes like α-glucosidase and proteins involved in bacterial cell division .

Mode of Action

For instance, some indole derivatives can inhibit the activity of enzymes, thereby affecting the biochemical reactions these enzymes catalyze .

Biochemical Pathways

Related indole derivatives have been reported to impact various biochemical pathways, including those involved in bacterial cell division and glucose metabolism .

Result of Action

Related indole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or inhibition of harmful microorganisms .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-5,9,16H,6-8H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBRGYRLCPRDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(hydroxyimino)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3340827.png)

![[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B3340852.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)

![[4-(2-Methylpropyl)morpholin-2-yl]methanol](/img/structure/B3340882.png)

![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)

![(2E)-3-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B3340930.png)

![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)